molecular formula C16H16N2OS2 B2897785 3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 325693-20-7

3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2897785
CAS No.: 325693-20-7
M. Wt: 316.44
InChI Key: JVBWSFVMJVWCLW-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N2OS2 and its molecular weight is 316.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The chemical synthesis of derivatives similar to the mentioned compound involves complex reactions that lead to the formation of heterocyclic compounds with potential pharmacological activities. For instance, a study detailed the one-pot regioselective synthesis of 5-amino-3-benzyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-ones through a reaction involving 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(1H)-one, showcasing a straightforward method affording good-to-high yields (Keivanloo et al., 2014). Similarly, the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents highlights the compound's relevance in developing new therapeutic agents (Soliman et al., 2009).

Potential Applications

The research on these compounds extends to their potential applications in medicinal chemistry, particularly as antimicrobial agents. For example, specific derivatives demonstrated significant activity against Candida albicans, indicating their usefulness in designing new antimicrobial therapies (Soliman et al., 2009). Moreover, the exploration of regioselectivity in intramolecular electrophilic cyclization reactions opens avenues for creating structurally diverse molecules with unique biological properties (Kut et al., 2020).

Properties

IUPAC Name

3-prop-2-enyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-3-9-18-15(19)13-11-7-5-6-8-12(11)21-14(13)17-16(18)20-10-4-2/h2-3H,1,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBWSFVMJVWCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC#C)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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